4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its three phenyl groups substituted with methyl and chloro groups, making it a unique and potentially useful molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include:
Solvents: Common solvents such as ethanol, methanol, or acetonitrile.
Catalysts: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Halogen exchange reactions with nucleophiles such as sodium iodide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions may produce various halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and biological pathways.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: A simpler analog with two phenyl groups.
4-chloro-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the additional methyl groups.
3,5-bis(4-methylphenyl)-1H-pyrazole: Contains methyl groups but no chloro substitution.
Uniqueness
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C26H25ClN2 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C26H25ClN2/c1-16-7-6-8-23(13-16)29-26(22-12-10-18(3)20(5)15-22)24(27)25(28-29)21-11-9-17(2)19(4)14-21/h6-15H,1-5H3 |
InChI Key |
ICQGXSZCNFWECA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)C)C)Cl)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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